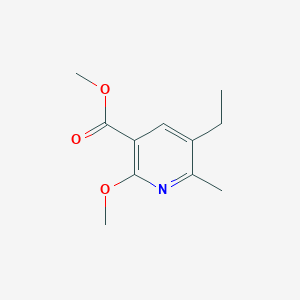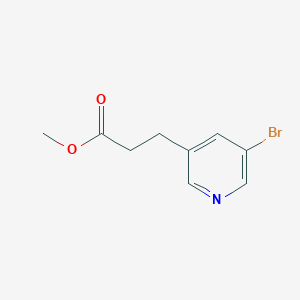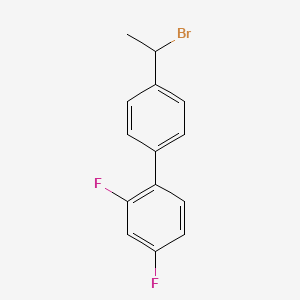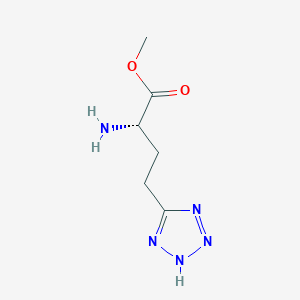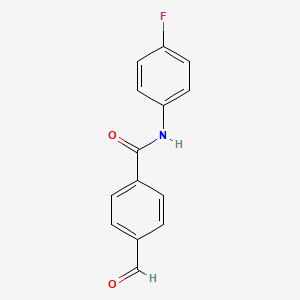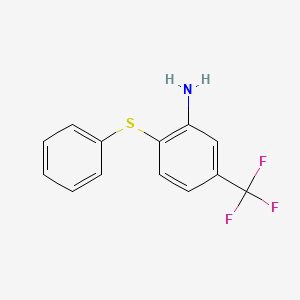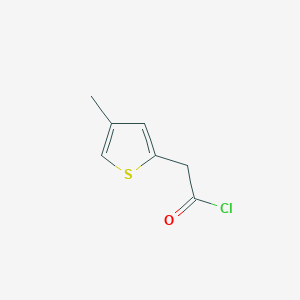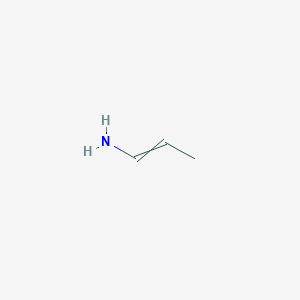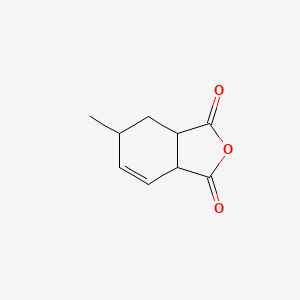
Tetrahydro-4-methylphthalic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of tetrahydrophthalic anhydride and is characterized by its unique benzofuran structure. This compound is of interest due to its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-methylphthalic anhydride typically involves the Diels-Alder reaction. One common method involves the reaction of cyclohexene-2,3-dicarboxylic acid with acetic anhydride and acetic acid under reflux conditions. The reaction mixture is then concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the catalytic reaction of methylbutadiene with maleic anhydride, followed by isomerization and distillation to obtain the final product . This method is efficient and suitable for large-scale production.
化学反応の分析
Types of Reactions
Tetrahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tetrahydro-4-methylphthalic anhydride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of resins and polymers due to its reactive anhydride group.
作用機序
The mechanism of action of Tetrahydro-4-methylphthalic anhydride involves its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
- 1,2,3,6-Tetrahydro-4-methylphthalic anhydride
- 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Uniqueness
Tetrahydro-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of the benzofuran ring. This structural uniqueness imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .
特性
CAS番号 |
23939-55-1 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
5-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 |
InChIキー |
JDBDDNFATWXGQZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C(C=C1)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


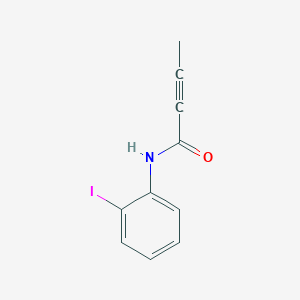
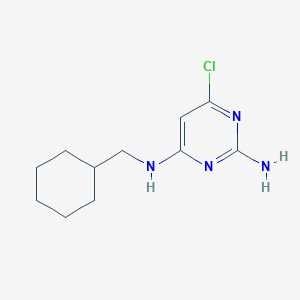
![5,7-Dichloro-2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B8493749.png)
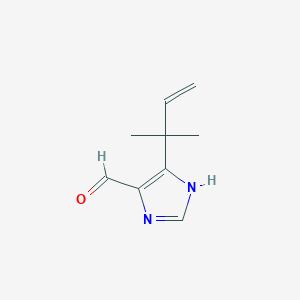
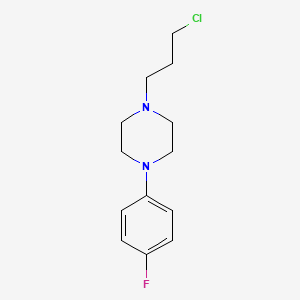
![5,6-Dihydropyrimido[4,5-b][1,5]benzodiazepin-5-one](/img/structure/B8493773.png)
